1-[4-(2-Methylpiperidin-1-yl)phenyl]methanamine
Description
1-[4-(2-Methylpiperidin-1-yl)phenyl]methanamine is a tertiary amine characterized by a phenyl group substituted with a 2-methylpiperidine ring and a primary methanamine moiety. Its molecular formula is C₁₃H₂₀N₂, with a molecular weight of 204.32 g/mol (extrapolated from isomer data in ).
Properties
IUPAC Name |
[4-(2-methylpiperidin-1-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-4-2-3-9-15(11)13-7-5-12(10-14)6-8-13/h5-8,11H,2-4,9-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEYRDMMAFUJNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101256370 | |
| Record name | 4-(2-Methyl-1-piperidinyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101256370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869943-45-3 | |
| Record name | 4-(2-Methyl-1-piperidinyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869943-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Methyl-1-piperidinyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101256370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-[4-(2-Methylpiperidin-1-yl)phenyl]methanamine involves several steps. One common synthetic route includes the reaction of 4-bromobenzylamine with 2-methylpiperidine under specific conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Chemical Reactions Analysis
1-[4-(2-Methylpiperidin-1-yl)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Antipsychotic Properties
One of the primary applications of 1-[4-(2-Methylpiperidin-1-yl)phenyl]methanamine is in the synthesis of pimavanserin , an atypical antipsychotic agent. Pimavanserin functions as an inverse agonist and antagonist at the serotonin 5-HT2A receptor, making it effective for treating hallucinations and delusions associated with Parkinson’s disease psychosis (PDP). The synthesis process involves several steps where derivatives of this compound are used to achieve high purity and yield of the final product .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds related to this compound. For instance, derivatives have shown significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The structure-activity relationship indicates that modifications on the phenyl ring can enhance potency, with some compounds exhibiting IC50 values below 5 μM across multiple cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 9b | MCF7 | <3 |
| 9d | PC3 | <5 |
| 9a | A549 | <5 |
Neuropharmacological Research
Research into neuropharmacological applications has also been significant. Compounds related to this compound have been studied for their role in modulating N-methyl-D-aspartate receptor (NMDAR) activity, which is implicated in various neurological disorders such as schizophrenia and Alzheimer's disease. These studies suggest that enhancing glycine uptake in the prefrontal cortex could provide therapeutic benefits in managing these conditions .
Case Study 1: Synthesis Optimization for Pimavanserin
In a study focusing on the synthesis of pimavanserin, researchers utilized this compound as a key intermediate. The optimization process aimed to reduce the number of purification steps required, ultimately improving yield and purity through innovative recrystallization techniques . This optimization not only streamlined the synthesis but also enhanced the economic feasibility of producing pimavanserin at scale.
Case Study 2: Anticancer Efficacy Evaluation
Another study evaluated a series of derivatives based on this compound for their anticancer efficacy. The results indicated that specific structural modifications led to enhanced cytotoxicity against resistant cancer cell lines. For instance, compounds featuring fluorine substitutions showed improved activity compared to control drugs like sorafenib .
Mechanism of Action
Comparison with Similar Compounds
Structural Analogues: Key Data
The table below summarizes critical parameters for 1-[4-(2-Methylpiperidin-1-yl)phenyl]methanamine and its structural analogues:
Structural and Functional Analysis
Positional Isomerism: 2- vs. 4-Methylpiperidine Derivatives
The positional isomer 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine (CAS 486437-59-6) shares the same molecular formula as the target compound but differs in the methyl group’s placement on the piperidine ring. This subtle change alters steric and electronic profiles:
- Basicity : The 2-methyl derivative likely has slightly lower basicity due to increased steric shielding of the piperidine nitrogen, affecting protonation and solubility .
Phenylpiperazine Substitution
Replacing methylpiperidine with a 4-phenylpiperazine group (C₁₇H₂₁N₃) introduces a bulkier, more lipophilic substituent. This modification:
- Enhances affinity for serotonin or dopamine receptors due to the phenylpiperazine moiety’s known pharmacophoric role .
Bicyclic Modifications
The hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl substituent (C₁₄H₂₀N₃) introduces a rigid bicyclic system. This structure:
- May improve metabolic stability by reducing rotational freedom.
- Could hinder intramolecular hydrogen bonding, affecting solubility compared to the flexible piperidine analogue .
Benzyl-Substituted Piperidine Derivatives
(1-Benzylpiperidin-4-yl)methanamine (CAS 88915-26-8) replaces the methyl group with a benzyl moiety. Key implications:
- Increased Lipophilicity : The benzyl group enhances logP, favoring membrane penetration but possibly increasing off-target binding.
- Synthetic Accessibility : Benzyl groups are often introduced via reductive amination (similar to methods in ), but steric bulk may complicate reactions .
Pharmacological Potential
- Target Selectivity : The 2-methylpiperidine variant’s steric profile may favor selectivity for α-adrenergic receptors over histamine receptors, unlike the phenylpiperazine analogue’s serotonin receptor affinity .
- Toxicity : Benzyl-substituted derivatives (e.g., ) may exhibit higher cytotoxicity due to enhanced lipophilicity and metabolic oxidation risks .
Biological Activity
1-[4-(2-Methylpiperidin-1-yl)phenyl]methanamine, also known as a piperidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications, drawing on various scientific studies and findings.
Chemical Structure and Properties
The chemical formula of this compound is C${14}$H${20}$N$_{2}$. Its structure features a piperidine ring substituted with a phenyl group, which is crucial for its interaction with biological targets.
Research indicates that this compound interacts with various neurotransmitter systems, particularly through receptor binding and enzyme inhibition. The compound's ability to modulate these systems suggests potential roles in treating neurological disorders and other conditions influenced by neurotransmitter activity.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Details |
|---|---|
| Neurotransmitter Modulation | Interacts with neurotransmitter systems, potentially influencing mood and cognition. |
| Enzyme Inhibition | Exhibits inhibitory effects on specific enzymes, contributing to its therapeutic potential. |
| Receptor Binding | Binds to various receptors, which may affect pain perception and inflammatory responses. |
Case Studies and Experimental Data
- Enzyme Inhibition Studies : In vitro studies have demonstrated that this compound inhibits certain enzymes involved in neurotransmitter metabolism. These findings suggest its potential utility in conditions where neurotransmitter dysregulation is a factor.
- Receptor Binding Affinity : The compound has been evaluated for its binding affinity to various receptors, including those associated with pain pathways. Studies indicate that it may act as an antagonist at certain receptor sites, which could lead to new analgesic therapies .
- Pharmacokinetics : Preliminary pharmacokinetic studies show that this compound has favorable absorption characteristics, making it a viable candidate for further drug development.
Potential Therapeutic Applications
Given its biological activity, this compound shows promise in several therapeutic areas:
- Neurological Disorders : Its modulation of neurotransmitter systems positions it as a candidate for treating anxiety, depression, and other mood disorders.
- Pain Management : The compound's receptor-binding properties may contribute to its effectiveness in managing chronic pain conditions.
- Drug Development : Ongoing research aims to optimize its structure for enhanced efficacy and reduced side effects in therapeutic applications .
Q & A
Q. Optimization Strategies :
- Temperature control (60–80°C) minimizes side reactions.
- Catalytic Pd/C or Raney Ni enhances coupling efficiency.
- Solvent selection (e.g., DMF for polar intermediates) impacts yield .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
| Technique | Key Parameters | Application |
|---|---|---|
| ¹H/¹³C NMR | δ 1.2–1.5 (piperidine CH₃), δ 3.5–4.0 (N-CH₂) | Confirms methylpiperidinyl and phenyl linkage |
| LC-MS | m/z ~245 [M+H]⁺, retention time ~6.2 min | Purity assessment and molecular ion detection |
| FT-IR | ν 3300 cm⁻¹ (N-H), 1600 cm⁻¹ (C=C aromatic) | Functional group validation |
| HPLC | C18 column, acetonitrile/water (70:30), UV 254 nm | Quantifies impurities (<0.5%) |
Basic: What theoretical frameworks guide the design of bioactivity studies for piperidine derivatives like this compound?
Methodological Answer:
Research on bioactivity is anchored in:
Structure-Activity Relationship (SAR) Theory : Correlates the 2-methylpiperidinyl moiety’s steric/electronic effects with target binding (e.g., GPCRs or enzymes) .
Molecular Docking : Computational models (AutoDock, Schrödinger) predict interactions with biological targets (e.g., serotonin receptors) by simulating ligand-receptor binding .
Pharmacophore Modeling : Identifies essential features (e.g., amine group, aromatic ring) for activity using tools like MOE or Phase .
These frameworks prioritize synthesis of analogs with modified substituents to test hypotheses .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound?
Methodological Answer:
Discrepancies in NMR/data often arise from:
- Solvent Effects : Deuterated solvents (CDCl₃ vs. DMSO-d6) alter δ values. For example, the N-H proton may appear at δ 1.8 in CDCl₃ but δ 2.3 in DMSO-d6 .
- Tautomerism : The amine group’s protonation state in different pH buffers shifts signals. Use pH-controlled NMR experiments or X-ray crystallography to confirm structure .
- Dynamic Processes : Restricted rotation of the piperidine ring broadens peaks. Variable-temperature NMR (VT-NMR) between 25°C and 60°C resolves splitting .
Validation : Cross-reference with high-resolution MS and computational NMR prediction tools (e.g., ACD/Labs) .
Advanced: What strategies integrate computational and experimental data to study this compound’s pharmacological potential?
Methodological Answer:
A hybrid approach involves:
Virtual Screening : Dock the compound into target libraries (e.g., ChEMBL) to prioritize assays .
MD Simulations : GROMACS/NAMD models assess stability of ligand-receptor complexes over 100-ns trajectories .
In Vitro Validation :
- Binding Assays : Radioligand displacement (e.g., ³H-labeled antagonists for dopamine receptors).
- Functional Assays : cAMP accumulation or calcium flux measurements .
Data Reconciliation : Use Bayesian statistics to weigh computational vs. experimental EC₅₀ values, addressing outliers via sensitivity analysis .
Advanced: How to design a structure-activity relationship (SAR) study focusing on the 2-methylpiperidinyl moiety?
Methodological Answer:
Stepwise Protocol :
Analog Synthesis : Modify the piperidine ring (e.g., 2-ethyl, 2-cyclopropyl) or phenyl substituents (e.g., 4-Cl, 4-OCH₃) .
Physicochemical Profiling : LogP (shake-flask method), pKa (potentiometry), and solubility (HPLC-UV) .
Biological Testing :
- Primary Assay : High-throughput screening against target panels (e.g., kinase inhibition).
- Secondary Assay : Dose-response curves (IC₅₀) in cell-based models .
Data Analysis :
Q. Key Parameters :
- Steric bulk of the 2-methyl group correlates with receptor selectivity.
- Electron-donating substituents on the phenyl ring enhance binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
